Differential Lipid Effects: A Significantly More Atherogenic Profile for Rosiglitazone vs. Pioglitazone
In a head-to-head RCT comparing rosiglitazone and pioglitazone in patients with type 2 diabetes and dyslipidemia, rosiglitazone exhibited a markedly different and less favorable lipid profile [1]. This is a key differentiator in the selection of a TZD for research focused on cardiometabolic outcomes.
| Evidence Dimension | Change in Plasma Lipid Parameters |
|---|---|
| Target Compound Data | Triglycerides: +13.1 mg/dL; HDL-C: +2.4 mg/dL; LDL-C: +21.3 mg/dL |
| Comparator Or Baseline | Pioglitazone: Triglycerides: -51.9 mg/dL; HDL-C: +5.2 mg/dL; LDL-C: +12.3 mg/dL |
| Quantified Difference | Net difference in triglycerides: +65.0 mg/dL; HDL-C: -2.8 mg/dL; LDL-C: +9.0 mg/dL |
| Conditions | 24-week randomized, double-blind, parallel-group study in 802 patients with type 2 diabetes and dyslipidemia [1] |
Why This Matters
This data demonstrates that rosiglitazone worsens key lipid parameters like triglycerides, whereas pioglitazone improves them, making rosiglitazone a less suitable choice for studies involving cardiovascular risk or dyslipidemia.
- [1] Goldberg RB, Kendall DM, Deeg MA, Buse JB, Zagar AJ, Pinaire JA, Tan MH, Khan MA, Perez AT, Jacober SJ. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia. Diabetes Care. 2005 Jul;28(7):1547-54. doi: 10.2337/diacare.28.7.1547. View Source
